2-Chloro-1,1,1-triethoxyethane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203073. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

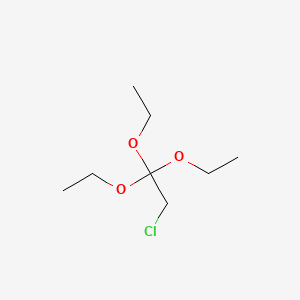

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,1,1-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFKLQSFBXBOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308321 | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51076-95-0 | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51076-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051076950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51076-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,1-triethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,1-TRIETHOXY-ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6PFQ2AAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-1,1,1-triethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1-triethoxyethane (CAS RN: 51076-95-0), also known as Triethyl 2-chloroorthoacetate, is a halogenated orthoester of significant interest in synthetic organic chemistry. Its unique structural features, combining the reactivity of a chlorinated alkane with the protective and reactive capabilities of a triethyl orthoester moiety, render it a versatile building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its safe handling, application in chemical reactions, and process optimization.

Molecular and Chemical Identity

A fundamental starting point for understanding the behavior of any chemical compound is its molecular identity. The structural representation and key identifiers for this compound are detailed below.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 51076-95-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₇ClO₃ | --INVALID-LINK-- |

| Molecular Weight | 196.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Canonical SMILES | CCOC(CCl)(OCC)OCC | --INVALID-LINK-- |

| InChI Key | URFKLQSFBXBOQU-UHFFFAOYSA-N | --INVALID-LINK-- |

The presence of a chiral center at the orthoester carbon suggests the potential for enantiomeric forms, a critical consideration in asymmetric synthesis and the development of stereospecific pharmaceuticals.

Physicochemical Properties: A Tabular Summary

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and process applications.

| Property | Value | Conditions | Source |

| Physical State | Liquid | Ambient | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- | |

| Density | 1.031 g/mL | at 20 °C | --INVALID-LINK-- |

| Boiling Point | 75-80 °C | at 15 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.422 | at 20 °C | --INVALID-LINK-- |

| Flash Point | -2 °C | Closed cup | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents; Limited solubility in water.[1] |

In-Depth Analysis of Physical Properties

Density

The density of this compound, measured at 1.031 g/mL at 20 °C, is slightly greater than that of water. This property is crucial for reaction engineering, particularly in biphasic systems where phase separation is required. Knowledge of the density is also essential for mass-to-volume conversions in process scale-up.

Boiling Point

The boiling point of 75-80 °C at a reduced pressure of 15 mmHg indicates that this compound is a relatively high-boiling liquid at atmospheric pressure. Purification by vacuum distillation is the recommended method to avoid thermal decomposition that may occur at higher temperatures. This property is a direct consequence of its molecular weight and the intermolecular van der Waals forces.

Refractive Index

The refractive index of 1.422 at 20 °C is a valuable parameter for rapid identification and purity assessment. It can be easily and non-destructively measured, providing a quick check of material identity against a known standard. Any deviation from this value may indicate the presence of impurities.

Solubility

This compound is soluble in common organic solvents, which is expected given its predominantly nonpolar hydrocarbon structure.[1] Its limited solubility in water is attributed to the hydrophobic nature of the ethoxy groups.[1] This differential solubility is a key factor in designing extraction and purification protocols.

Health and Safety Information

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. The following information is derived from globally harmonized system (GHS) classifications.

GHS Pictograms:

Signal Word: Danger Hazard Statements:

-

H225: Highly flammable liquid and vapor. [2]* H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H317: May cause an allergic skin reaction. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. * P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. * P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. * P302 + P352: IF ON SKIN: Wash with plenty of water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Physical Property Determination

The determination of the physical properties of a chemical like this compound follows a standardized experimental workflow to ensure accuracy and reproducibility.

References

2-Chloro-1,1,1-triethoxyethane molecular weight

An In-Depth Technical Guide to 2-Chloro-1,1,1-triethoxyethane: Synthesis, Applications, and Protocol

Introduction

This compound, also known by its synonym Triethyl 2-chloroorthoacetate, is a versatile bifunctional reagent crucial in modern organic synthesis.[1] Its unique structure, combining the reactivity of a chloro group with the stability of an orthoester, makes it an invaluable building block, particularly for the construction of heterocyclic compounds that form the backbone of many pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis methodologies, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of this compound's utility.

Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in research and development. This compound is a flammable liquid characterized by a molecular weight of 196.67 g/mol and a chemical formula of C₈H₁₇ClO₃.[1][3] Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 196.67 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Formula | C₈H₁₇ClO₃ | --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK-- |

| CAS Number | 51076-95-0 | --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| Synonyms | Triethyl 2-chloroorthoacetate | --INVALID-LINK--, --INVALID-LINK--[1] |

| Boiling Point | 75-80 °C at 15 mmHg | --INVALID-LINK-- |

| Density | 1.031 g/mL at 20 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.422 | --INVALID-LINK-- |

| Flash Point | -2 °C (28.4 °F) - closed cup | --INVALID-LINK-- |

| SMILES | CCOC(CCl)(OCC)OCC | --INVALID-LINK--[3], --INVALID-LINK-- |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound is most effectively achieved through the chlorination of its precursor, 1,1,1-triethoxyethane (commonly known as triethyl orthoacetate). The choice of chlorinating agent and solvent system is critical for achieving high yield and purity while ensuring operational safety and scalability.

Authoritative Synthesis Route: Chlorination with N-Chlorosuccinimide (NCS)

The most widely cited and efficient laboratory-scale preparation involves the reaction of triethyl orthoacetate with N-chlorosuccinimide (NCS).[2][4] This method is favored due to the moderate reactivity and solid nature of NCS, which simplifies handling compared to gaseous chlorine. The use of a non-polar solvent like carbon tetrachloride was historically common, though safer alternatives are now preferred.[2][5] A key advantage of this approach is its high chemospecificity, leading to the desired product in excellent yield.[2][4]

Caption: Workflow for the synthesis of this compound via NCS.

Detailed Experimental Protocol

This protocol is adapted from the highly efficient procedure described in Synthetic Communications, which reports a 93% yield.[2][4]

Materials:

-

1,1,1-Triethoxyethane (Triethyl orthoacetate)

-

N-Chlorosuccinimide (NCS)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-triethoxyethane in the chosen solvent (e.g., CCl₄).

-

Addition of NCS: Slowly add N-chlorosuccinimide to the solution portion-wise. The reaction is exothermic, and controlled addition is necessary to manage the reaction temperature.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution. Remove the solid succinimide by filtration.

-

Purification: The filtrate, containing the crude product, is concentrated under reduced pressure to remove the solvent. The resulting oil is then purified by vacuum distillation to yield pure this compound.[5]

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a bifunctional electrophile for the one-step synthesis of 2-chloromethyl substituted heterocycles.[2][4] This is particularly valuable in drug discovery, where heterocyclic scaffolds are prevalent.

Mechanism of Action: Cyclization Reactions

The compound reacts readily with nucleophiles such as 2-aminothiophenols and 2-aminophenols. The reaction proceeds via an initial nucleophilic attack by the amino group on the central carbon of the orthoester, followed by intramolecular cyclization and elimination of ethanol to form the heterocyclic ring. This process provides a direct and practical route to important intermediates like 2-chloromethylbenzothiazole and 2-chloromethylbenzoxazole.[2] This method is often more effective than using reagents like chloroacetyl chloride, especially with substituted or sensitive substrates.[4]

Caption: Synthesis of 2-chloromethyl heterocycles using this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes significant skin and eye irritation.[3]

GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Flammable liquids | H225 | Highly flammable liquid and vapor | --INVALID-LINK--[3], --INVALID-LINK-- |

| Acute toxicity, oral | H302 | Harmful if swallowed | --INVALID-LINK--[3], --INVALID-LINK-- |

| Skin corrosion/irritation | H315 | Causes skin irritation | --INVALID-LINK--[3], --INVALID-LINK-- |

| Sensitization, Skin | H317 | May cause an allergic skin reaction | --INVALID-LINK--[3], --INVALID-LINK-- |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | --INVALID-LINK--[3], --INVALID-LINK-- |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | --INVALID-LINK--[3], --INVALID-LINK-- |

Handling and Storage Recommendations:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6] A lab coat is mandatory.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use spark-proof tools and explosion-proof equipment.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[7][8] The compound is classified as a Dangerous Good for transport.[1]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[7]

Conclusion

This compound is a reagent of significant strategic importance in synthetic chemistry. Its reliable and high-yield synthesis, coupled with its proven utility in constructing complex heterocyclic systems, ensures its continued relevance in pharmaceutical and materials science research. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 51076-95-0 | Benchchem [benchchem.com]

- 3. This compound | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

2-Chloro-1,1,1-triethoxyethane structure

An In-depth Technical Guide to 2-Chloro-1,1,1-triethoxyethane: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51076-95-0), a versatile orthoester of significant interest in synthetic organic chemistry. As a bifunctional reagent, its unique structure, featuring a reactive chloromethyl group and a triethoxy orthoester moiety, makes it an invaluable building block for the construction of complex organic molecules, particularly heterocyclic scaffolds relevant to pharmaceutical and agrochemical development. This document details the compound's physicochemical properties, outlines and contrasts key synthetic methodologies, provides a thorough guide to its spectroscopic characterization, explores its chemical reactivity and core applications, and summarizes essential safety and handling protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic strategies.

Molecular Structure and Physicochemical Properties

This compound, also known as triethyl 2-chloroorthoacetate, possesses a central quaternary carbon atom bonded to a chloromethyl group (-CH₂Cl) and three ethoxy groups (-OCH₂CH₃). This orthoester structure is the key to its synthetic utility, serving as a masked carboxylic acid derivative that can participate in a variety of chemical transformations.

The presence of the electron-withdrawing chlorine atom influences the reactivity of the adjacent methylene group, making it susceptible to nucleophilic attack. Simultaneously, the orthoester functionality provides a stable yet versatile handle for constructing more complex molecular architectures.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 51076-95-0 | [1] |

| Molecular Formula | C₈H₁₇ClO₃ | [2] |

| Molecular Weight | 196.67 g/mol | [2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 75-80 °C at 15 mmHg | |

| Density | 1.031 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.422 | |

| Flash Point | -2 °C (28.4 °F) - closed cup | |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(CCl)(OCC)OCC | [2] |

| InChIKey | URFKLQSFBXBOQU-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The preparation of this compound is critical for its application. Historically, several methods have been developed, each with distinct advantages and drawbacks regarding yield, purity, cost, and environmental impact. The choice of synthetic route often depends on the scale of the reaction and the purity requirements for the final application.

Chlorination with N-Chlorosuccinimide (NCS)

A prevalent and efficient laboratory-scale method involves the reaction of the commercially available 1,1,1-triethoxyethane (triethyl orthoacetate) with N-chlorosuccinimide (NCS).[4][5] This approach is favored for its high selectivity and yield.

Causality of Experimental Choice: NCS is a mild and highly selective chlorinating agent for activated C-H bonds, such as those adjacent to the oxygen atoms in the orthoester. The reaction is typically carried out in an inert solvent like carbon tetrachloride. A 1989 publication in Synthetic Communications detailed this procedure as a practical route for large-scale preparation, achieving a 93% yield of high-purity product.[4][6] The primary drawback of this method is the high cost of NCS and the generation of succinimide as a solid byproduct, which requires removal via filtration, complicating the work-up process.[5]

Caption: Synthesis via N-Chlorosuccinimide.

Direct Chlorination

For industrial-scale production, direct chlorination with gaseous or liquid chlorine presents a more economical alternative.[5] This method avoids the costly NCS reagent and simplifies byproduct management.

Causality of Experimental Choice: This process is more atom-economical. However, it suffers from lower selectivity. A significant challenge is the formation of the 2,2-dichloro-1,1,1-triethoxyethane byproduct, which is difficult to separate from the desired monochlorinated product due to close boiling points.[5] This impurity can be problematic in subsequent reactions, especially in the pharmaceutical sector where high purity is paramount.[5] Patent literature describes reacting 1,1,1-triethoxyethane with chlorine in the presence of an alcohol solvent or a base like pyridine to modulate reactivity, but controlling the extent of chlorination remains a key challenge.[4][5]

Experimental Protocol: Synthesis via NCS

This protocol is adapted from established literature methods and represents a self-validating system for producing high-purity material.[4]

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 1,1,1-triethoxyethane (1.0 eq) and anhydrous carbon tetrachloride (approx. 2-3 mL per gram of orthoester).

-

Initiation: Begin stirring and add N-Chlorosuccinimide (1.05 eq) to the solution portion-wise to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis, observing the consumption of the starting orthoester. The solid succinimide byproduct will precipitate as the reaction proceeds.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture under vacuum to remove the precipitated succinimide. Wash the solid cake with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., 75-80 °C at 15 mmHg) to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure and purity of this compound is essential. A combination of NMR, IR, and Mass Spectrometry provides a definitive analytical workflow.

Caption: Standard workflow for spectroscopic analysis.

Data Presentation: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Notes |

| ¹H NMR | -O-CH₂ -CH₃ | ~3.6 ppm (q) | Quartet, integration 6H. Diastereotopic protons due to chiral center. |

| -O-CH₂-CH₃ | ~1.2 ppm (t) | Triplet, integration 9H. | |

| Cl-CH₂ -C | ~3.5 ppm (s) | Singlet, integration 2H. | |

| ¹³C NMR | -C (OEt)₃ | ~115 ppm | Quaternary carbon of the orthoester. |

| Cl-C H₂- | ~50 ppm | Chloromethyl carbon. | |

| -O-C H₂-CH₃ | ~60 ppm | Methylene carbons of the ethoxy groups. | |

| -O-CH₂-C H₃ | ~15 ppm | Methyl carbons of the ethoxy groups. | |

| IR | C-H stretch (alkane) | 2980-2850 cm⁻¹ | Strong, characteristic of alkyl groups. |

| C-O stretch (ether) | 1150-1085 cm⁻¹ | Strong, multiple bands expected for the orthoester. | |

| C-Cl stretch | 800-600 cm⁻¹ | Medium to strong. | |

| Mass Spec (EI) | [M]⁺ | 196 | Molecular ion peak for ³⁵Cl isotope. |

| [M+2]⁺ | 198 | Isotopic peak for ³⁷Cl, approx. 1/3 intensity of M⁺. | |

| Fragmentation | [M - OEt]⁺, [M - CH₂Cl]⁺ | Common fragmentation patterns for orthoesters and chlorinated alkanes. |

Note: NMR chemical shifts are predictions based on analogous structures like 2-chloro-1,1,1-trimethoxyethane and general principles; actual values may vary based on solvent and spectrometer frequency.[7][8]

Experimental Protocol: Spectroscopic Characterization

-

Sample Preparation:

-

NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

IR: Place one drop of the neat liquid sample directly onto the crystal of an FTIR spectrometer equipped with an ATR accessory.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol for GC-MS analysis.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

-

IR: Record the spectrum from 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.

-

MS: Inject the sample into a GC-MS system. Use electron ionization (EI) at 70 eV to generate a fragmentation pattern.

-

-

Data Processing: Process the raw data using appropriate software to determine chemical shifts, coupling constants, peak intensities, and mass-to-charge ratios for comparison against predicted values.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its ability to act as a versatile electrophilic building block. Its primary application is in the one-step synthesis of 2-chloromethyl substituted heterocycles, which are crucial intermediates in the development of new therapeutic agents.[4][9]

Core Application: Synthesis of Benzothiazoles and Benzoxazoles

A key transformation involves the cyclization reaction with bifunctional nucleophiles. For example, reacting this compound with 2-aminothiophenol or 2-aminophenol provides a direct and efficient route to 2-chloromethylbenzothiazole and 2-chloromethylbenzoxazole, respectively.[4]

Mechanism Insight: The reaction proceeds via initial attack of the amino group onto the central carbon of the orthoester, followed by elimination of ethanol and subsequent intramolecular cyclization. This transformation showcases the compound's high chemospecificity and reactivity, making it a superior choice for constructing these important heterocyclic systems.[4] These scaffolds are prevalent in many FDA-approved drugs.[9]

Caption: Synthesis of 2-Chloromethylbenzothiazole.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

-

Physical Hazards: It is a highly flammable liquid and vapor (GHS H225) with a low flash point.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof equipment and take precautionary measures against static discharge.[11]

-

Health Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[11]

Conclusion

This compound is a potent and versatile reagent for organic synthesis. Its structure allows for the efficient introduction of a chloromethyl group within a masked carboxylate framework, providing a powerful tool for constructing complex molecules. Understanding its synthesis, spectroscopic signature, and reactivity, particularly in the formation of heterocyclic systems, is crucial for its effective application in research, and especially in the field of drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. This compound | 51076-95-0 [chemicalbook.com]

- 2. This compound | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 51076-95-0 | Benchchem [benchchem.com]

- 5. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1,1-triethoxyethane

Introduction: The Strategic Value of a Bifunctional Reagent

2-Chloro-1,1,1-triethoxyethane, also known as triethyl 2-chloroorthoacetate, is a versatile bifunctional reagent of significant interest in modern organic synthesis. Its structure uniquely combines a reactive orthoester moiety with a primary alkyl chloride. This duality allows for its application as a potent building block, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceuticals and agrochemicals.[1] The orthoester can act as a masked carboxylic acid derivative, while the chloromethyl group serves as a reactive electrophilic site for nucleophilic substitution. This guide provides a detailed exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Pathway: α-Chlorination of Triethyl Orthoacetate

The most direct and high-yielding approach to this compound involves the selective chlorination of its parent orthoester, 1,1,1-triethoxyethane (commonly known as triethyl orthoacetate). This transformation targets the α-carbon of the ethyl group attached to the central orthoester carbon. The choice of chlorinating agent is critical to achieving high selectivity and minimizing side reactions.

Method 1: N-Chlorosuccinimide (NCS) Mediated Chlorination

This method stands out for its efficiency and high product purity, making it a preferred route for laboratory and large-scale preparations.[1]

Causality and Experimental Rationale: N-Chlorosuccinimide (NCS) is an electrophilic chlorinating agent. The reaction is typically initiated by a radical initiator or photochemically, but in the context of orthoesters, it can also proceed via an ionic pathway. The use of a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) is crucial.[1] CCl₄ is inert under the reaction conditions and effectively solubilizes both the starting orthoester and NCS. The reaction's success hinges on the ability to generate a chlorine radical or a polarized species that selectively abstracts a hydrogen atom from the α-position, leading to a stabilized radical or carbocation intermediate that is subsequently chlorinated. The succinimide byproduct is a solid, which simplifies the initial stages of product workup through simple filtration.

Experimental Workflow Diagram:

Caption: Workflow for NCS-mediated synthesis of this compound.

Detailed Experimental Protocol: A representative procedure adapted from established literature.[1]

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 1,1,1-triethoxyethane (1 mole equivalent) and carbon tetrachloride (approx. 4-5 volumes relative to the orthoester).

-

Reagent Addition: N-Chlorosuccinimide (NCS) (1.05 mole equivalents) is added portion-wise to the stirred solution. A slight excess of NCS ensures complete conversion of the starting material.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and maintained at this temperature. The progress of the reaction is monitored periodically using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup - Part 1 (Isolation): Upon completion, the mixture is cooled to ambient temperature. The precipitated succinimide byproduct is removed by vacuum filtration, and the filter cake is washed with a small portion of fresh carbon tetrachloride.

-

Workup - Part 2 (Washing): The combined filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. This removes any remaining acidic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Method 2: Direct Chlorination with Gaseous Chlorine

An alternative approach involves the direct use of gaseous or liquid chlorine.[2] This method can be cost-effective for large-scale production but requires stringent control over reaction conditions to prevent over-chlorination and manage the corrosive hydrogen chloride (HCl) byproduct.

Mechanistic and Procedural Considerations: This reaction proceeds via a radical mechanism. To neutralize the HCl generated, a stoichiometric amount of a base, such as pyridine, is often included.[1] The reaction is typically performed at low temperatures to enhance selectivity and control the exothermic nature of the chlorination. The use of an inert chlorinated hydrocarbon solvent is also common.[2] While effective, this method presents greater handling challenges due to the toxicity of chlorine gas and the need for precise temperature and stoichiometric control.

Quantitative Data Summary

The following table summarizes typical quantitative data for the highly efficient NCS-mediated synthesis pathway.

| Parameter | Value / Description | Source |

| Starting Material | 1,1,1-Triethoxyethane | [1] |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |

| Molar Ratio | Triethyl Orthoacetate : NCS ≈ 1 : 1.05 | [1] |

| Solvent | Carbon Tetrachloride (CCl₄) | [1] |

| Reaction Temperature | Reflux (~77°C) | [1] |

| Reported Yield | ~93% | [1] |

| Purification Method | Vacuum Distillation | [2] |

| Boiling Point | 75-80 °C / 15 mmHg |

Reaction Mechanism: α-Chlorination with NCS

The precise mechanism can be complex, but a plausible radical pathway is often invoked, particularly when initiated.

Caption: Plausible radical mechanism for the chlorination of triethyl orthoacetate using NCS.

Alternative "Green" Synthesis Pathway

In line with the principles of green chemistry, an alternative synthesis has been proposed that avoids the use of hazardous chlorinated solvents and reagents like NCS. This route involves the reaction of ethyl chloroacetate with triethyl orthoformate, catalyzed by sulfuric acid.[1]

Green Chemistry Advantages:

-

Safer Solvents: This method can potentially be run in less hazardous solvents, such as excess ethanol, reducing environmental impact.[1]

-

Atom Economy: The primary byproduct is ethanol, which has a low molecular weight and is easier to manage or recycle than the solid succinimide waste from the NCS route.[1]

-

Waste Prevention: It avoids the generation of solid waste, simplifying process management.[1]

This pathway represents a more sustainable approach, aligning with modern industrial standards for safety and environmental responsibility.

Conclusion

The synthesis of this compound is most reliably achieved through the selective α-chlorination of triethyl orthoacetate. The use of N-chlorosuccinimide in an inert solvent provides a high-yielding, clean, and controllable method suitable for both research and scale-up applications. While direct chlorination with Cl₂ offers a potentially cheaper alternative, it demands more rigorous safety and process controls. For future development, greener routes starting from materials like ethyl chloroacetate present an environmentally sound alternative, minimizing hazardous waste and aligning the synthesis with sustainable chemical practices. The availability of robust synthetic routes to this valuable bifunctional reagent ensures its continued application in the innovative design of new chemical entities.

References

The Principle of Structural Analogy in Hazard Assessment

An In-depth Technical Guide for the Safety Assessment of Triethyl 2-chloroorthoacetate and Structurally Related Compounds

Therefore, this document will not serve as a direct replacement for an official SDS. Instead, it will empower scientific professionals to conduct a thorough risk assessment by leveraging data from structurally analogous compounds and adhering to fundamental principles of chemical safety. We will analyze the known hazards of similar orthoesters to infer potential risks and establish robust safety protocols.

When specific toxicological and safety data for a compound is unavailable, a common and accepted starting point is the analysis of structurally related molecules. For Triethyl 2-chloroorthoacetate, we can infer potential hazards by examining the safety profiles of:

-

Triethyl orthoacetate: The parent compound without the chloro group.

-

Triethyl orthoformate: A similar orthoester.

-

Other chlorinated compounds and phosphonoacetates to understand the potential influence of the chloro- and acetate-moieties.

It is imperative to understand that this analog-based assessment provides potential, not definitive, hazards. The introduction of a chloro- group can significantly alter the reactivity, toxicity, and overall safety profile of the molecule.

Hazard Identification from Analogous Compounds

Based on the Safety Data Sheets of structurally related compounds, we can anticipate a range of potential hazards for Triethyl 2-chloroorthoacetate.

GHS Classification of Analogous Compounds

The following table summarizes the GHS classifications for compounds structurally related to Triethyl 2-chloroorthoacetate. This data is instrumental in anticipating the hazard profile.

| Compound | GHS Classification | Source |

| Triethyl orthoacetate | Flammable liquids - Category 3; Skin corrosion/irritation - Category 2; Serious eye damage/eye irritation - Category 2 | [1][2] |

| Triethyl orthoformate | Flammable liquids - Category 3 | |

| Triethyl 2,2-dichloro-2-phosphonoacetate | Skin irritation - Category 2; Eye irritation - Category 2; Specific target organ toxicity – single exposure - Category 3 | [3] |

| Triethyl phosphonoacetate | Serious eye damage/eye irritation - Category 2A; Hazardous to the aquatic environment, long-term hazard - Category 2 | [4] |

From this data, it is reasonable to hypothesize that Triethyl 2-chloroorthoacetate is likely to be a flammable liquid and an irritant to the skin and eyes . The presence of the chloro- group could also introduce other toxicological concerns that require further investigation.

Comprehensive Safety Protocols

Given the anticipated hazards, the following protocols are recommended for handling Triethyl 2-chloroorthoacetate. These protocols are designed to be self-validating, ensuring a high margin of safety in the absence of specific data.

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable. The following diagram outlines the minimum required PPE.

Caption: Essential Personal Protective Equipment (PPE) for handling Triethyl 2-chloroorthoacetate.

Engineering Controls

-

Ventilation: All work with Triethyl 2-chloroorthoacetate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

-

Ignition Sources: Due to its likely flammability, all sources of ignition (e.g., open flames, hot plates, static electricity) must be eliminated from the handling area. Use spark-proof tools and explosion-proof equipment.[1][5][6]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe vapors or mists.[1] Use non-sparking tools and take precautionary measures against static discharges. Ground and bond containers when transferring material.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][5] Keep away from heat, sparks, and open flames.[5] The material may be moisture-sensitive; store protected from moisture.[1][5]

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [1][5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [5] |

Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Caption: Step-by-step workflow for responding to an accidental release.

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1] Water spray can be used to cool fire-exposed containers.[5][7] Vapors are likely heavier than air and may travel to a source of ignition and flash back.[5]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of Triethyl 2-chloroorthoacetate have not been fully investigated.[1] Based on analogs, it may cause skin and eye irritation.[1][2][3] Ingestion may be harmful and cause gastrointestinal irritation.[5] Inhalation may cause respiratory tract irritation.[5]

-

Ecotoxicity: The ecotoxicological effects are unknown. It is prudent to prevent the material from entering drains or waterways.[1]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Conclusion: A Proactive Stance on Safety

The responsible use of novel chemical compounds like Triethyl 2-chloroorthoacetate in a research and development setting demands a proactive and conservative approach to safety. By leveraging data from structural analogs and adhering to the rigorous protocols outlined in this guide, scientists can mitigate potential risks and maintain a safe laboratory environment. This framework of hazard identification, risk assessment, and control should be considered a mandatory procedure for any chemical for which a verified Safety Data Sheet is not available.

References

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5823-12-1 Name: Triethyl 2,2-dichloro-2-phosphonoacetate [xixisys.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.ie [fishersci.ie]

2-Chloro-1,1,1-triethoxyethane reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Chloro-1,1,1-triethoxyethane with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile bifunctional reagent whose utility in modern organic synthesis, particularly in the construction of pharmaceutical and agrochemical scaffolds, is of significant interest.[1] This technical guide provides an in-depth analysis of its reactivity profile with a range of nucleophiles. We will explore the core principles governing its electrophilicity, the predominant SN2 reaction mechanism, and its application in forming carbon-oxygen, carbon-nitrogen, carbon-carbon, and carbon-sulfur bonds. Emphasis is placed on the causality behind experimental choices and the synthesis of complex heterocyclic systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.

The Reagent: Structure, Properties, and Significance

This compound, also known as trimethyl chloro-orthoacetate, is an orthoester derivative characterized by a trichloromethyl group where two chlorine atoms have been substituted by ethoxy groups and one remains.[2][3][4] More accurately, it is an orthoacetate derivative chlorinated at the 2-position. Its structure features a carbon atom bonded to three ethoxy groups and a chloromethyl group, making it a valuable building block in organic chemistry.[5][6]

Chemical Structure: ClCH₂C(OCH₂CH₃)₃

Physicochemical Properties

The molecule's reactivity is a direct consequence of its structure. The key features are the primary chloride, which serves as an excellent leaving group in nucleophilic substitution reactions, and the orthoester functionality.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClO₃ | PubChem[6] |

| Molecular Weight | 196.67 g/mol | PubChem[6] |

| Boiling Point | 91 °C / 25 mmHg | Synthetic Communications (1989)[5] |

| Density | ~1.031 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index | n20/D ~1.425 | Sigma-Aldrich |

Synthesis and Availability

Historically, chlorinated orthoesters were prepared by reacting orthoesters with reagents like N-chlorosuccinimide (NCS), often in chlorinated hydrocarbon solvents such as carbon tetrachloride.[1][7] An efficient and scalable procedure involves the exposure of commercially available 1,1,1-triethoxyethane to NCS with gentle heating, which can produce this compound in high yield (93%).[1][5] This method avoids more hazardous chlorinating agents and provides a practical route for laboratory and industrial production.

Significance in Chemical Science

The importance of this compound lies in its role as a versatile electrophilic building block. The presence of two distinct functional groups—a reactive alkyl chloride and a stable orthoester—allows for selective transformations. The orthoester can act as a masked carboxylic acid or ester, while the chloride is a prime site for nucleophilic attack. This duality is particularly powerful in the synthesis of substituted heterocycles, which are foundational structures in many FDA-approved drugs and other biologically active molecules.[1][5][8]

Core Reactivity: The Mechanism of Nucleophilic Substitution

The central theme of this compound's reactivity is the nucleophilic substitution at the carbon atom bearing the chlorine. This carbon is an electrophilic center, susceptible to attack by electron-rich nucleophiles.[9][10]

The SN2 Pathway: A Dominant Mechanism

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12][13] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon from the backside relative to the chloride leaving group.[12][14] Simultaneously, the carbon-chlorine bond breaks, leading to an inversion of stereochemistry if the carbon were chiral.

Several factors favor the SN2 pathway:

-

Primary Halide: The chlorine atom is attached to a primary carbon, which is sterically accessible and strongly disfavors the formation of an unstable primary carbocation required for an SN1 reaction.[15][16][17]

-

Good Leaving Group: The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a stable species and an excellent leaving group.[9][18]

-

Electronic Effects: The three electron-withdrawing ethoxy groups on the adjacent carbon atom reduce electron density at the reaction center, potentially making it more electrophilic.[19] However, this inductive effect would also destabilize any potential carbocation intermediate, further hindering an SN1 pathway.[19]

The overall rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.[9][14]

Caption: Generalized SN2 reaction of this compound.

Reactivity with Specific Nucleophile Classes

The versatility of this compound is demonstrated by its effective reaction with a wide range of nucleophiles.

Nitrogen Nucleophiles: Gateway to Heterocycles and Amines

Reactions with nitrogen nucleophiles are arguably the most significant application of this reagent, providing access to valuable scaffolds in medicinal chemistry.

-

Primary and Secondary Amines: These react readily to form substituted secondary and tertiary amines, respectively. The reaction is fundamental for constructing more complex molecules.

-

Bifunctional Amines (e.g., 2-Aminothiophenols, 2-Aminophenols): This is a cornerstone application. The reagent acts as a bifunctional electrophile. The initial SN2 reaction with the amino group is followed by an intramolecular cyclization, driven by the orthoester moiety, to form five-membered heterocyclic rings like benzothiazoles and benzoxazoles.[5] This one-step procedure is highly efficient for creating complex heterocyclic systems from simple precursors.[1][5]

Oxygen Nucleophiles: Ether and Ester Synthesis

-

Alkoxides and Phenoxides (Williamson Ether Synthesis): In the presence of a strong base to deprotonate an alcohol or phenol, the resulting alkoxide or phenoxide acts as a potent oxygen nucleophile. The subsequent SN2 reaction with this compound yields a substituted ether orthoester.[15][16] This reaction follows the classic principles of the Williamson ether synthesis, where a primary alkyl halide is preferred to minimize competing elimination reactions.[16]

-

Carboxylates: The salt of a carboxylic acid can act as a nucleophile to displace the chloride, forming an acylal orthoester. This reaction provides a route to link carboxylic acid moieties to the orthoester structure.

Carbon Nucleophiles: C-C Bond Formation

-

Grignard Reagents (R-MgX): Grignard reagents are powerful carbon nucleophiles but also strong bases.[20] Their reaction with this compound is expected to proceed via an SN2 pathway to form a new carbon-carbon bond, yielding a more complex orthoester.[20][21] It is critical to use anhydrous conditions, as Grignard reagents react violently with protic solvents. While Grignard reagents typically do not perform SN2 reactions with many alkyl halides efficiently, the reactivity of primary halides makes this transformation feasible.[20]

-

Cyanide (CN⁻): The cyanide ion is an excellent nucleophile for SN2 reactions, and its reaction with this compound would produce 3,3,3-triethoxypropanenitrile. This introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Application Spotlight: Synthesis of 2-Chloromethyl Heterocycles

A highly practical and authoritative application of this compound is its use in a one-step synthesis of 2-chloromethyl derivatives of various heterocycles.[5] This method provides a significant advantage over other multi-step or lower-yielding procedures.

The reaction between this compound and 3-amino-4-mercaptobenzotrifluoride hydrochloride in ethanol is a prime example. The process involves an initial nucleophilic attack by the amine, followed by cyclization and elimination to afford the benzothiazole product in good yield.[5]

Caption: Logical workflow for benzothiazole synthesis.

Quantitative Data for Heterocycle Synthesis

The following data, adapted from Mylari et al., demonstrates the versatility of this reaction with various substituted aminothiophenols.[5]

| Substituent (X) on Benzothiazole | Solvent | Yield (%) | Melting Point (°C) |

| H | Ethanol | 80 | 48-49 |

| 5-CF₃ | Ethanol | 75 | 118-121 |

| 5-Cl | Ethanol | 82 | 105 |

| 5-NO₂ | Chloroform | 75 | 134-136 |

Table based on data from Synthetic Communications, 19(16), 2921-2924 (1989). Yields were not optimized in all cases.[5]

Experimental Protocol: Synthesis of 2-Chloromethyl-5-trifluoromethylbenzothiazole

This protocol is a self-validating system adapted from established literature, providing a reliable method for synthesis.[5] It incorporates reaction setup, execution, and product isolation.

Materials and Equipment

-

3-Amino-4-mercaptobenzotrifluoride hydrochloride

-

This compound

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and filtration

Step-by-Step Procedure

-

Reaction Setup: To a solution of 3-amino-4-mercaptobenzotrifluoride hydrochloride (30.0 g) in ethanol (125 mL) in a 250 mL round-bottom flask, add this compound (31.0 g).

-

Heating: Heat the reaction mixture to 60°C using a heating mantle.

-

Reaction Monitoring: Maintain the temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Cooling and Precipitation: After 1 hour, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Drying and Characterization: Dry the isolated solid under vacuum. The final product, 2-chloromethyl-5-trifluoromethylbenzothiazole, can be characterized by its melting point (118-121°C) and other spectroscopic methods (NMR, IR, MS).

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

This compound is a potent and highly versatile reagent for synthetic chemists. Its reactivity is dominated by the SN2 displacement of its primary chloride, providing reliable access to a wide range of substituted products. The true power of this molecule is realized in its one-pot synthesis of complex heterocyclic systems, which are of paramount importance in drug discovery and development. By understanding the fundamental principles of its reactivity and leveraging established protocols, researchers can effectively employ this building block to construct novel and valuable molecular architectures.

References

- 1. This compound | 51076-95-0 | Benchchem [benchchem.com]

- 2. Ortho ester - Wikipedia [en.wikipedia.org]

- 3. Orthoester - Google ブックス [books.google.co.jp]

- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103183592A - Preparation method of 2-chloro-1,1,1-trialkoxy ethane - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. askthenerd.com [askthenerd.com]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

solubility of 2-Chloro-1,1,1-triethoxyethane in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-1,1,1-triethoxyethane in Organic Solvents

Introduction

This compound, also known as Triethyl 2-chloroorthoacetate, is a versatile synthetic intermediate whose utility in the development of pharmaceuticals and agrochemicals is of significant interest. Its function as a bifunctional reagent for constructing heterocyclic compounds makes understanding its behavior in various reaction media critical for process optimization, purification, and formulation.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents, grounded in fundamental physicochemical principles.

This document moves beyond a simple data sheet to explain the underlying thermodynamics and intermolecular forces that govern the dissolution process. For researchers, scientists, and drug development professionals, this guide offers a predictive framework for solvent selection and provides a robust experimental protocol for determining precise solubility, ensuring reproducibility and scientific integrity in your work.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and physical properties. The presence of a polar carbon-chlorine bond and three flexible ethoxy groups gives this compound a unique profile that dictates its interaction with solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇ClO₃ | [1][2] |

| Molecular Weight | 196.67 g/mol | [1][2] |

| Appearance | Colorless Liquid | Inferred from related compounds |

| Density | 1.031 g/mL at 20 °C | [2] |

| Boiling Point | 75-80 °C at 15 mmHg | [2] |

| Refractive Index | n20/D 1.422 | [2] |

| SMILES | CCOC(CCl)(OCC)OCC | [1] |

| InChI Key | URFKLQSFBXBOQU-UHFFFAOYSA-N | [2] |

Section 2: The Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is determined by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔHsolution - TΔSsolution

-

Enthalpy of Solution (ΔHsolution): This represents the net energy change from breaking and forming intermolecular bonds. The process can be conceptually broken into three steps:

-

Step 1: Breaking Solute-Solute Interactions (ΔH₁ > 0): Energy is required to overcome the forces holding the this compound molecules together. These are primarily dipole-dipole interactions from the C-Cl bond and London dispersion forces.

-

Step 2: Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent for the solute molecule. The strength of these interactions varies greatly between solvents (e.g., strong hydrogen bonds in alcohols vs. weak dispersion forces in alkanes).

-

Step 3: Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute and solvent molecules interact. Favorable dissolution occurs when these new interactions are strong.

The overall enthalpy of solution is the sum: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃ . If the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2, the process is exothermic (ΔH < 0) or slightly endothermic, favoring solubility.

-

-

Entropy of Solution (ΔSsolution): Entropy is a measure of disorder. Typically, mixing a solute and solvent increases the overall disorder of the system (ΔS > 0), which thermodynamically favors the dissolution process. Even if the enthalpy change is slightly unfavorable (endothermic), a large positive entropy change can still drive dissolution.

The fundamental principle of "like dissolves like" is a practical summary of these thermodynamic considerations. Solvents that have similar intermolecular forces to the solute will form strong solute-solvent interactions (favorable ΔH₃) without requiring excessive energy to break their own bonds (moderate ΔH₂), leading to high solubility.

Section 3: Predicted Solubility Profile and Solvent Selection

While extensive quantitative solubility data for this compound is not widely published, a highly reliable predictive profile can be constructed based on its molecular structure and the known solubility of its parent compound, Triethyl Orthoacetate. Triethyl Orthoacetate is reported to be soluble in common organic solvents like alcohol, ether, and benzene. The addition of a chlorine atom increases the molecule's polarity, which will influence its interactions.

The following table provides a predicted solubility profile across a range of common laboratory solvents, categorized by their polarity.

| Solvent | Type | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | Moderate | Dominated by weak London dispersion forces. While the ethoxy chains can interact favorably, the polar C-Cl group may limit miscibility compared to more polar solvents. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic ring of toluene is highly polarizable, allowing for favorable dipole-induced dipole interactions with the C-Cl bond, in addition to dispersion forces. |

| Diethyl Ether | Polar Aprotic | High | The ether linkages in both the solute and solvent are highly compatible. Diethyl ether can effectively solvate the entire molecule. |

| Acetone | Polar Aprotic | High | The strong dipole of acetone's carbonyl group interacts very favorably with the polar C-Cl bond of the solute, leading to strong solvation. |

| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, the ester group provides a strong dipole for favorable interactions. The overall polarity is highly compatible. |

| Ethanol/Methanol | Polar Protic | High | These alcohols can act as hydrogen bond acceptors for the oxygen atoms in the ethoxy groups and have strong dipole moments to solvate the C-Cl bond. High miscibility is expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of polar organic molecules and is expected to fully solvate this compound. |

Section 4: Key Factors Influencing Solubility

Several interconnected factors determine the extent to which this compound will dissolve in a given solvent. Understanding these factors allows for precise control over experimental conditions.

Caption: Key factors governing the solubility of a solute.

-

Solvent Polarity: This is the most critical factor. A solvent's ability to match the intermolecular forces of this compound (dipole-dipole and dispersion) will determine the extent of dissolution.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy (ΔH₁) and solvent-solvent interactions (ΔH₂). While the solute is a liquid, increasing temperature generally increases miscibility by providing more kinetic energy to the system, favoring the entropy of mixing.

-

Purity: The presence of impurities, particularly water, can significantly impact solubility. Water can cause slow hydrolysis of the orthoester functionality, changing the chemical nature of the solute over time. Always use anhydrous solvents for consistent and reliable measurements.

Section 5: Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a well-controlled experimental procedure is essential. The following protocol describes the isothermal saturation method, a gold-standard technique, with quantification via UV-Vis spectroscopy. This method is self-validating through the use of a calibration curve and ensures that the system has reached true thermodynamic equilibrium.

Methodology: Isothermal Equilibrium with UV-Vis Quantification

Part A: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standards of known, decreasing concentrations. The concentration range should bracket the expected solubility.

-

Spectroscopic Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), previously determined by scanning the stock solution.

-

Curve Generation: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

Part B: Solubility Measurement

-

Equilibration Setup: In a sealed vial, add an excess amount of this compound to a known volume of the solvent. The presence of undissolved solute (a second phase or slurry) is essential to ensure saturation.

-

Isothermal Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle. It is crucial not to alter the temperature during this step.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot from the clear, supernatant layer using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution and Analysis: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility of the original saturated solution. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for solubility determination via isothermal saturation.

Conclusion

This compound is predicted to exhibit high solubility in a wide range of common polar aprotic and polar protic organic solvents, with moderate solubility in nonpolar solvents. This behavior is dictated by its molecular structure, which allows for favorable dipole-dipole and dispersion interactions. For applications requiring precise concentration data, the provided experimental protocol offers a reliable and accurate method for determining its solubility in any solvent of interest. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the synthetic potential of this valuable compound.

References

mechanism of action of Triethyl 2-chloroorthoacetate

An In-depth Technical Guide on the Mechanism of Action of Triethyl 2-chloroorthoacetate

Executive Summary

Triethyl 2-chloroorthoacetate, while not a prevalently documented reagent, belongs to the orthoester class of compounds, whose reactivity is well-established. This guide elucidates its mechanism of action by first dissecting the comprehensive chemistry of its parent compound, Triethyl orthoacetate. The primary reaction of Triethyl orthoacetate is the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. We will detail this-sigmatropic rearrangement, from the initial acid-catalyzed activation to the formation of the key ketene acetal intermediate and the final rearranged product.

Subsequently, this guide will extrapolate these principles to Triethyl 2-chloroorthoacetate. The introduction of an electron-withdrawing chlorine atom at the C2 position is hypothesized to significantly influence the reagent's reactivity. This guide provides a detailed analysis of these electronic effects, predicting altered reaction kinetics for both the Johnson-Claisen rearrangement and hydrolysis. By grounding the analysis in the proven reactivity of analogous structures, this document offers a robust and scientifically rigorous exploration of the topic for researchers and drug development professionals.

Introduction to Orthoacetates: Structure and General Reactivity

Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. They can be considered derivatives of carboxylic acids where the carbonyl oxygen has been replaced by two alkoxy groups. Triethyl orthoacetate (TEOA), also known as 1,1,1-triethoxyethane, is a prototypical example and a versatile reagent in organic synthesis. Its chlorinated analog, Triethyl 2-chloroorthoacetate, features a chlorine atom on the methyl group, introducing significant electronic changes to the molecule.

Orthoesters are primarily known for two key reactive pathways:

-

Hydrolysis: They act as protecting groups for carboxylic acids, being stable to basic and nucleophilic conditions but readily hydrolyzed under acidic conditions to form an ester and an alcohol.

-

Rearrangement Reactions: Most notably, TEOA is the cornerstone reagent in the Johnson-Claisen rearrangement, which facilitates the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1]

Physicochemical Properties

The properties of the parent compound, Triethyl orthoacetate, provide a baseline for understanding its chlorinated derivative.

| Property | Value (for Triethyl Orthoacetate) | Reference |

| CAS Number | 78-39-7 | |

| Molecular Formula | C8H18O3 | |

| Boiling Point | 145°C | |

| Density | 0.89 g/mL | |

| Flash Point | 37°C | |

| Signal Word | Warning | |

| Hazards | Flammable liquid and vapor, Causes skin and serious eye irritation. | [2] |

The Core Mechanism: Johnson-Claisen Rearrangement with Triethyl Orthoacetate

The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for forming C-C bonds. It involves the reaction of an allylic alcohol with an excess of Triethyl orthoacetate in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures.[3] The overall transformation results in a two-carbon elongation, yielding a γ,δ-unsaturated ester.

The mechanism proceeds through several distinct steps:

-

Acid Catalysis and Activation: A proton from the acid catalyst protonates one of the ethoxy groups of the orthoester. This creates a good leaving group (ethanol).

-

Formation of Dioxolenium Ion: Loss of ethanol generates a highly reactive resonance-stabilized oxonium cation (a dioxolenium ion).

-

Nucleophilic Attack: The hydroxyl group of the allylic alcohol attacks the electrophilic carbon of the dioxolenium ion.

-

Formation of Ketene Acetal: A subsequent proton transfer and elimination of a second molecule of ethanol leads to the formation of a mixed ketene acetal intermediate. This is the crucial intermediate for the rearrangement.

-

-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereoselectivity of the reaction.[3] This step forms the new carbon-carbon bond and establishes the final stereochemistry.

Diagram of the Johnson-Claisen Rearrangement

References

chlorination of 1,1,1-triethoxyethane mechanism

An In-depth Technical Guide to the Chlorination of 1,1,1-Triethoxyethane: Mechanisms, Selectivity, and Synthetic Protocols

Abstract

The chlorination of 1,1,1-triethoxyethane, an orthoacetate of significant interest in organic synthesis, presents a compelling case study in reaction mechanisms and regioselectivity. This guide provides a comprehensive analysis of the predominant free-radical chlorination pathway, exploring the factors that govern its outcome. We will dissect the mechanistic steps from initiation to termination, rationalize the observed regioselectivity for the ethoxy moiety, and present validated experimental protocols for researchers. This document is intended to serve as a practical and theoretical resource for scientists engaged in the synthesis of halogenated organic compounds, offering insights into process control and the minimization of undesirable byproducts.

Introduction: The Synthetic Value of 1,1,1-Triethoxyethane